molecular formula C22H22FN3O3S B2947438 (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448063-41-9

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Numéro de catalogue: B2947438
Numéro CAS: 1448063-41-9
Poids moléculaire: 427.49
Clé InChI: FXZKJAWASOVOLX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone features a hybrid structure combining an imidazole-methylphenyl moiety linked to a 4-((4-fluorophenyl)sulfonyl)piperidine group. Key structural attributes include:

  • Imidazole ring: A nitrogen-rich heterocycle known for hydrogen-bonding interactions in biological targets.
  • 4-Fluorophenylsulfonyl group: Enhances metabolic stability and modulates electronic properties via the electron-withdrawing fluorine atom.
  • Piperidine scaffold: A six-membered nitrogen-containing ring that influences conformational flexibility and receptor binding.

Propriétés

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S/c23-19-5-7-20(8-6-19)30(28,29)21-9-12-26(13-10-21)22(27)18-3-1-17(2-4-18)15-25-14-11-24-16-25/h1-8,11,14,16,21H,9-10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZKJAWASOVOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone , often referred to as a phenylimidazole derivative, has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes an imidazole ring and a piperidine moiety. The molecular formula is C16H16FN3O3SC_{16}H_{16}FN_3O_3S, with a molecular weight of approximately 332.4 g/mol. The structural representation is crucial for understanding its interactions with biological targets.

Structural Formula

 4 1H imidazol 1 yl methyl phenyl 4 4 fluorophenyl sulfonyl piperidin 1 yl methanone\text{ 4 1H imidazol 1 yl methyl phenyl 4 4 fluorophenyl sulfonyl piperidin 1 yl methanone}

Key Properties

PropertyValue
Molecular FormulaC16H16FN3O3S
Molecular Weight332.4 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets, notably through inhibition or modulation of enzymatic pathways. Research indicates that it may act as an inhibitor of certain phosphatases, particularly protein tyrosine phosphatase 1B (PTP1B), which plays a significant role in insulin signaling and glucose metabolism.

Inhibition Studies

In vitro studies have shown that derivatives similar to this compound exhibit significant inhibitory effects on PTP1B, with IC50 values ranging from 1.7 µM to 4.6 µM depending on the specific structural modifications made to the imidazole or piperidine moieties .

Antidiabetic Properties

One of the most promising aspects of this compound is its potential use in treating diabetes through the modulation of insulin signaling pathways. By inhibiting PTP1B, it enhances insulin sensitivity and promotes glucose uptake in cells .

Anxiolytic and Antidepressant Effects

Research on related compounds has demonstrated anxiolytic and antidepressant-like effects in animal models. For instance, derivatives featuring similar structural elements have shown efficacy in reducing anxiety-related behaviors in mouse models .

Cytotoxicity and Selectivity

Studies assessing cytotoxicity have indicated that while these compounds exhibit potent biological activity, they also require careful evaluation for selectivity against non-target proteins to minimize adverse effects .

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

  • Diabetes Management : A study demonstrated that a related imidazole derivative improved glucose uptake by 15% compared to control cells in phenotypic models, suggesting potential applications in diabetes treatment .
  • Mental Health Applications : In a series of tests using mouse models for anxiety and depression, compounds structurally similar to this one exhibited significant reductions in behavioral markers associated with these conditions .
  • Cancer Research : Preliminary findings suggest that some derivatives may also possess anticancer properties, warranting further investigation into their mechanism of action against cancer cell lines.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity Solubility (LogP)
Target Compound ~439.5 Imidazole, fluorophenylsulfonyl, piperidine Antimicrobial, kinase inhibition* 2.8–3.2†
1-((4'-(4-Fluorophenyl)piperazin-1-yl)methyl)-imidazole ~316.4 Imidazole, fluorophenyl, piperazine Antimicrobial (Table 4, ) 1.5–2.0
2-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole ~434.5 Phenanthroimidazole, fluorophenyl Fluorescence probe 3.5–4.0
Benzoimidazol-2-yl-(4-methoxybenzyl/pyridin-2-yl)piperazine methanone ~472.5 Benzoimidazole, piperazine, methoxybenzyl Dual H1/H4 receptor ligand 2.5–3.0

*Hypothesized based on structural analogs (e.g., p38α inhibitors in ).
†Predicted using fragment-based methods.

Key Observations:
  • Piperidine vs.
  • Sulfonyl Group : Unique to the target compound, this moiety may enhance kinase inhibition (e.g., p38α MAP kinase) by mimicking ATP-binding pocket interactions .
  • Fluorophenyl Placement : The para-fluorine position optimizes steric and electronic effects, contrasting with ortho/meta-substituted analogs in antimicrobial studies .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (Tc) for binary fingerprint comparisons ():

  • Tc = 0.65–0.70 vs. piperazine-containing analogs (e.g., ), reflecting shared imidazole and fluorophenyl motifs.
  • Tc = 0.40–0.50 vs. benzoimidazole derivatives (e.g., ), indicating divergence due to the sulfonyl group.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.